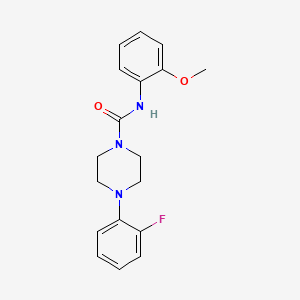![molecular formula C26H25N3O3S B2766872 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-59-0](/img/no-structure.png)
2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Catalysis
The study by Rajesh et al. (2011) describes an L-proline-catalyzed synthesis method that highlights a four-component sequential reaction leading to the creation of complex heterocyclic ortho-quinones. This method demonstrates high atom economy and the environmental benefits of short reaction times and the absence of extraction and chromatographic purification steps, suggesting a pathway that could potentially be adapted for the synthesis of related compounds (Rajesh et al., 2011).
Luminescent Properties and Organic Electronics
Research by Tu et al. (2009) on the synthesis of unusual fused heterocyclic compounds, specifically naphtho[2,3-f]quinoline derivatives, through a sequential three-component reaction, reveals these compounds exhibit good luminescent properties. This suggests the potential for related compounds to be used in organic electroluminescent (EL) media, indicating a research avenue for the studied compound in the development of novel organic electronics (Tu et al., 2009).
Antioxidant Activity
Ismaili et al. (2008) prepared hexahydropyrimido[5,4-c]quinoline derivatives showing that compounds with a thiourea moiety exhibit better antioxidant activity. This study suggests that structurally related compounds, such as the one , could be explored for their antioxidant properties, which may have implications in pharmaceutical research (Ismaili et al., 2008).
Heterocyclic Compound Applications
The synthesis and evaluation of ligands based on benzo[g]quinoline by Taffarel et al. (1994) discuss the preparation and properties of compounds that exhibit shifts in their absorption and emission spectra, suggesting potential applications in the development of new materials with specific optical properties (Taffarel et al., 1994).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves the condensation of 3-hydroxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of acetic anhydride to form 2-(3-hydroxyphenyl)-5,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione. This intermediate is then reacted with benzyl mercaptan in the presence of potassium carbonate to form the final product.", "Starting Materials": [ "3-hydroxybenzaldehyde", "2-amino-4,6-dimethylpyrimidine", "acetic anhydride", "benzyl mercaptan", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of acetic anhydride to form 2-(3-hydroxyphenyl)-5,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 2: Reaction of 2-(3-hydroxyphenyl)-5,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione with benzyl mercaptan in the presence of potassium carbonate to form 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] } | |
| 537044-59-0 | |
Molecular Formula |
C26H25N3O3S |
Molecular Weight |
459.56 |
IUPAC Name |
2-benzylsulfanyl-5-(3-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H25N3O3S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(30)11-16)22-23(27-18)28-25(29-24(22)32)33-14-15-7-4-3-5-8-15/h3-11,20,30H,12-14H2,1-2H3,(H2,27,28,29,32) |
InChI Key |
DDTSFVMDIJSLCR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


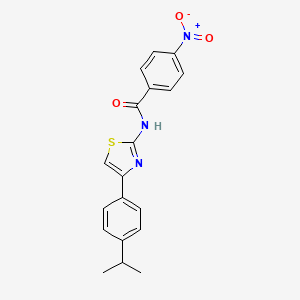
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)
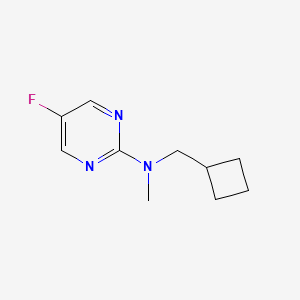
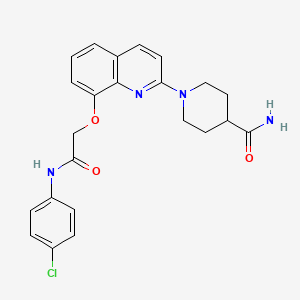
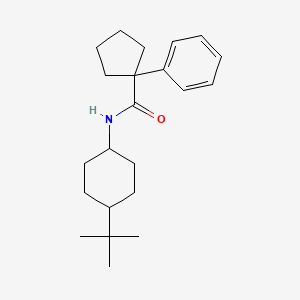
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2766801.png)
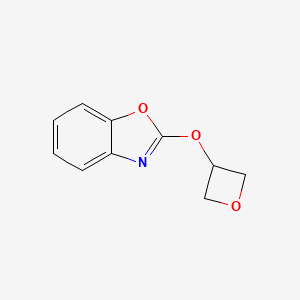
![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)

